![molecular formula C13H17N3O B2381404 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1225540-59-9](/img/structure/B2381404.png)
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMPA is a pyrazole derivative that has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit several biochemical and physiological effects. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has several advantages for lab experiments, including its low toxicity and high stability. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine is also easy to synthesize and can be obtained in high yields. However, 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the study of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine. One potential direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine as a corrosion inhibitor for metal surfaces. Furthermore, the development of 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine-based metal complexes for catalytic applications is another potential direction for future research.
Synthesemethoden
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine can be synthesized using several methods, including the reaction of 2,4-dimethylphenol with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2,4-dimethylphenol with 2-methylpyrazole-3-carbaldehyde in the presence of a base, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGTPPNLWXDSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN(C(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

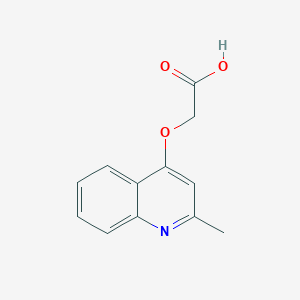
![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)
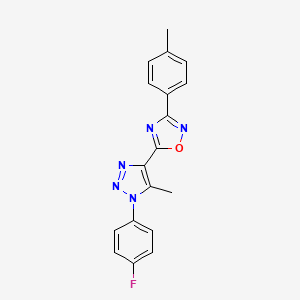

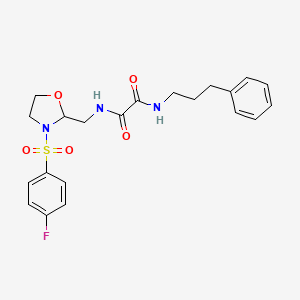

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2381335.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
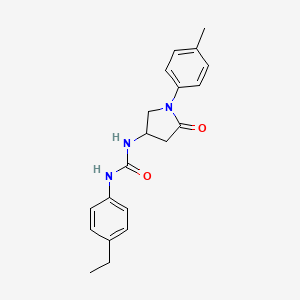
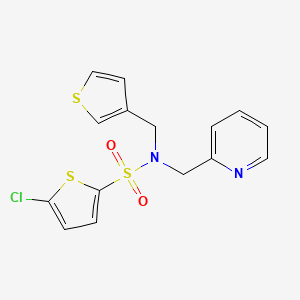
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)